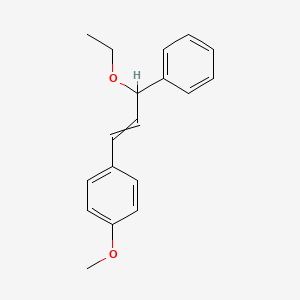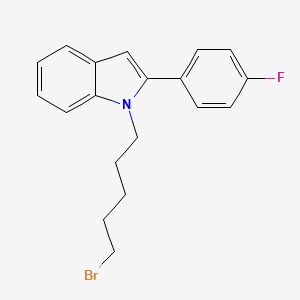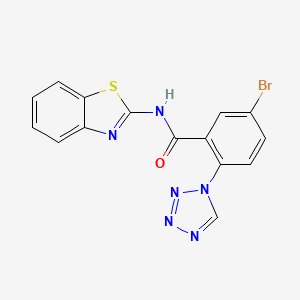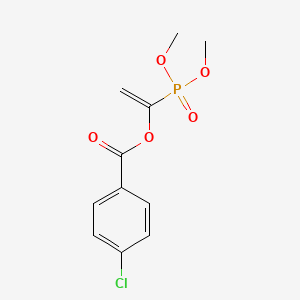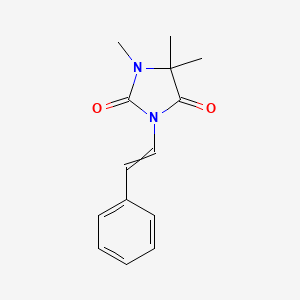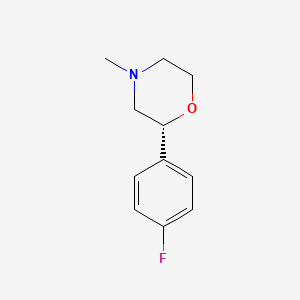![molecular formula C14H29NO3 B12619256 N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide CAS No. 920277-61-8](/img/structure/B12619256.png)
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is a compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin’s barrier and retaining moisture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide typically involves the reaction of a fatty acid with sphingosine. The process includes several steps:
Acylation: The fatty acid is first activated by converting it into an acyl chloride.
Condensation: The activated fatty acid is then condensed with sphingosine in the presence of a base, such as pyridine, to form the ceramide.
Purification: The resulting product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Synthesis: Using enzymes to catalyze the reaction between sphingosine and fatty acids.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Thionyl chloride (SOCl2) can be used to substitute hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in skin-related conditions, such as eczema and psoriasis.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Wirkmechanismus
The mechanism by which N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with cell membranes. It helps to maintain the integrity of the lipid bilayer, thereby enhancing the barrier function of the skin. The compound may also interact with specific receptors or enzymes involved in lipid metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R,4E,8E)-1,3-dihydroxyhexacosa-4,8-dien-2-yl]pentadecanamide
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which contribute to its distinct physical and chemical properties. This uniqueness makes it particularly effective in maintaining skin hydration and barrier function compared to other ceramides.
Eigenschaften
CAS-Nummer |
920277-61-8 |
|---|---|
Molekularformel |
C14H29NO3 |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
N-[(2S)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-13(17)12(10-16)15-14(18)9-11(2)3/h11-13,16-17H,4-10H2,1-3H3,(H,15,18)/t12-,13?/m0/s1 |
InChI-Schlüssel |
DLUYUVHMFUEDHU-UEWDXFNNSA-N |
Isomerische SMILES |
CCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
Kanonische SMILES |
CCCCCCC(C(CO)NC(=O)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
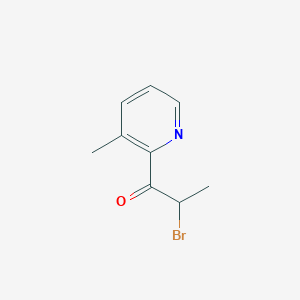
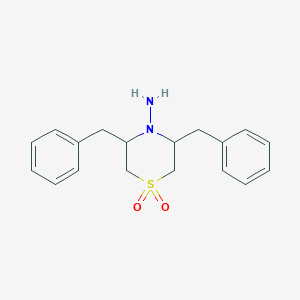
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
